molecular formula C14H18N2 B3362550 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile CAS No. 1000931-95-2

4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

Cat. No.: B3362550
CAS No.: 1000931-95-2
M. Wt: 214.31 g/mol
InChI Key: CSHDBZOBKRBPGW-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 4-methylpiperidine moiety attached via a methylene bridge to the para position of the aromatic ring.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDBZOBKRBPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245400
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000931-95-2
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000931-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-methylpiperidine with a suitable benzyl halide under controlled conditions. The reaction can be carried out using a nucleophilic substitution mechanism, where the benzyl halide is treated with 4-methylpiperidine in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

  • Reduction: The cyano group can be reduced to form primary amines.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) can be used under controlled conditions.

Major Products Formed:

  • Oxidation: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid or 4-[(4-Methylpiperidin-1-yl)methyl]benzamide.

  • Reduction: 4-[(4-Methylpiperidin-1-yl)methyl]benzylamine.

  • Substitution: Nitro derivatives or halogenated derivatives of the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of cyano-containing compounds on biological systems. It may also be employed in the development of bioactive molecules for therapeutic purposes.

Medicine: The compound has potential applications in the development of new drugs. Its cyano group can be modified to create compounds with desired pharmacological properties, making it valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, dyes, and coatings

Mechanism of Action

The mechanism by which 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in drug development, the cyano group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Position Isomerism

  • 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile (CAS: 1016873-24-7): Structural Difference: The nitrile group is meta-substituted instead of para. Meta-substitution may reduce planarity compared to the para analogue, influencing logP and membrane permeability .

Heterocyclic Modifications

  • 3-(4-Methylpiperazin-1-yl)benzonitrile (CAS: 204078-35-3): Structural Difference: Replaces the piperidine ring with a piperazine (additional nitrogen atom). This modification could enhance interactions with acidic residues in target proteins, as seen in analogues like 5FB () .
  • 4-((1H-Imidazol-1-yl)methyl)benzonitrile (CAS: 112809-54-8):
    • Structural Difference : Substitutes piperidine with an imidazole ring.
    • Impact : Imidazole’s aromaticity and dual hydrogen-bonding capacity may improve binding to metalloenzymes or kinases. However, reduced lipophilicity (lower logP) compared to piperidine derivatives could affect blood-brain barrier penetration .

Functional Group Variations

  • 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a): Structural Difference: Incorporates a pyrazole ring with an amino group. This compound was synthesized as a GLUT1 inhibitor precursor, highlighting the role of nitrogen-rich heterocycles in targeting transporters .
  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T5): Structural Difference: Bromine atom on the pyrazole ring. The halogen may also participate in halogen bonding, a critical interaction in co-crystal formation () .

Pharmacophore Hybridization

  • 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: Structural Difference: A methoxypyridinylamino-piperidine carbonyl group replaces the methylpiperidinylmethyl moiety. Impact: The carbonyl group introduces hydrogen-bond acceptor capacity, while the methoxypyridine enhances π-π stacking. Such hybrids are often explored in kinase inhibitors (e.g., EGFR or ALK) .

Physicochemical Properties (Trends)

Compound Class logP (Predicted) Solubility (Polarity) Key Functional Groups
Piperidine-based benzonitriles Moderate (~2.5) Low in water Nitrile, tertiary amine
Piperazine-based analogues Lower (~1.8) Higher due to amine Secondary amine, nitrile
Imidazole/azole hybrids Variable (~1.5–2) Moderate Aromatic heterocycle, nitrile
Halogenated derivatives Higher (~3.0) Low Halogen, nitrile

Biological Activity

4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile, a compound with the molecular formula C13H15N3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile moiety substituted with a 4-methylpiperidine group, which is crucial for its biological interactions. The presence of the nitrile group enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an antagonist or inhibitor, modulating signaling pathways involved in various physiological processes. Its structure allows for hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both gram-positive and gram-negative bacteria. In vitro assays demonstrated significant inhibition of bacterial growth, indicating potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study assessed the cytotoxic effects of the compound on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM.
  • Antimicrobial Testing : In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Organism IC50/MIC Effect Observed
AnticancerMDA-MB-23115 µMInduction of apoptosis
AnticancerHCT11620 µMCell cycle arrest
AntimicrobialStaphylococcus aureus32 µg/mLInhibition of bacterial growth
AntimicrobialEscherichia coliNot specifiedSignificant growth inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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